molecular formula C10H13N3OS B8511373 6-isobutyl-3-methyl-5H-isothiazolo[5,4-d]pyrimidin-4-one

6-isobutyl-3-methyl-5H-isothiazolo[5,4-d]pyrimidin-4-one

Cat. No.: B8511373
M. Wt: 223.30 g/mol
InChI Key: BZBUZIXSUGHIEU-UHFFFAOYSA-N
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Description

6-isobutyl-3-methyl-5H-isothiazolo[5,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C10H13N3OS and its molecular weight is 223.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H13N3OS

Molecular Weight

223.30 g/mol

IUPAC Name

3-methyl-6-(2-methylpropyl)-5H-[1,2]thiazolo[5,4-d]pyrimidin-4-one

InChI

InChI=1S/C10H13N3OS/c1-5(2)4-7-11-9(14)8-6(3)13-15-10(8)12-7/h5H,4H2,1-3H3,(H,11,12,14)

InChI Key

BZBUZIXSUGHIEU-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC2=C1C(=O)NC(=N2)CC(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Methyl-5-(3-methyl-butyrylamino)-isothiazole-4-carboxylic acid amide (method 25) (6 g, 25 mmol) was suspended in 150 mL of 30% NH3 and then was heated to 140° C. for 5 h in a pressure reactor. The mixture was cooled and neutralized to pH 7. The reaction mixture was extracted with EtOAc (3×100 mL) and the combined organic layers were washed with water (100 mL), brine (100 mL) and concentrated to get the crude product which was further purified by column (silica gel) chromatography using 30% EtOAc in hexanes as eluent. Concentration of the pure product fractions provided 6-isobutyl-3-methyl-5H-isothiazolo[5,4-d]pyrimidin-4-one (2.2 g, 38%) as an off-white powder. 1H NMR (300 MHz) δ 1.05 (d, 6H), 2.32 (m, 1H), 2.69 (d, 2H), 2.82 (s, 3H).
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6 g
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150 mL
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Synthesis routes and methods II

Procedure details

The 3-methyl-5-(3-methyl-butyrylamino)-isothiazole-4-carboxylic acid amide (method 25) (45.8 g, 190 mmol) was suspended in 700 ml of 30% NH3 and then was heated to 140° C. for 5 h in a pressure reactor. The mixture was poured into a 4 L beaker and cooled in an ice bath. To the cold solution con HCl (560 ml) was added dropwise to pH 7.5 and a white precipitate was formed. The precipitated product was filtered off, washed with water (100 ml) and dried under vacuum overnight. 6-Isobutyl-3-methyl-5H-isothiazolo[5,4-d]pyrimidin-4-one (11 g, 26%) was isolated as an off-white powder. 1H NMR (300 MHz) δ 1.05 (d, 6H), 2.32 (m, 1H), 2.69 (d, 2H), 2.82 (s, 3H).
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45.8 g
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560 mL
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700 mL
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Synthesis routes and methods III

Procedure details

To a 2 L flask equipped with Dean Stark was charged 5-amino-3-methylisothiazole-4-carboxamide (method 63) (1 equiv), p-toluene sulphonic acid (0.049 equiv), DMF (9.75 volumes). The reaction was stirred until a solution was obtained and isovaleraldehyde (1.10 equiv) and toluene (4.9 volumes) were added. The resulting mixture was heated to 130° C. and held at reflux for 1 hour removing water via a Dean Stark apparatus. Once the reaction was complete toluene was removed under vacuum distillation. Sodium bisullfite (2.50 equiv) was charged and the mixture was held at 115° C. for 7 hours, then cooled to room temperature overnight. The solid was removed by filtration through harborlite and washed with DMF (1 volume). Analysis showed conversion to product and the reaction was heated to 50° C., water (15 volumes) was added and the resulting precipitate was cooled to room temperature and held for 1 h. The product was isolated by filtration and washed with water (2×0.5 volumes), dried to give a pale brown solid (typical yield 89%).
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